N(6),N(6)-Dimethyl-L-lysine Exhibits ≥10-Fold Higher Binding Affinity to L3MBTL1 MBT Repeats Versus Trimethyllysine in H3K4 Peptide Context
The MBT repeats of human L3MBTL1 bind specifically to mono- and dimethylated lysines while excluding trimethylated lysines in the H3K4 sequence context. Apparent dissociation constants (KD values) for the dimethyllysine-containing peptide are at least one order of magnitude (≥10-fold) weaker for the trimethylated counterpart and the unmethylated counterpart [1].
| Evidence Dimension | Binding affinity (apparent KD) of L3MBTL1 MBT repeats to methylated H3K4 peptides |
|---|---|
| Target Compound Data | KD in the micromolar range for N⁶,N⁶-dimethyl-L-lysine (H3K4me2 peptide) |
| Comparator Or Baseline | N⁶,N⁶,N⁶-trimethyl-L-lysine (H3K4me3 peptide): KD at least 10-fold higher (weaker); unmethylated L-lysine (H3K4me0): KD at least 10-fold higher (weaker) |
| Quantified Difference | ≥10-fold selectivity for dimethyllysine over trimethyllysine and unmethylated lysine |
| Conditions | In vitro binding assay; H3K4 peptide sequence context; L3MBTL1 MBT repeats; apparent KD determination |
Why This Matters
This quantitative selectivity demonstrates that me2-lysine is not functionally interchangeable with me3-lysine in MBT domain binding studies; procurement of the correct methylation state is essential for reproducible assay results.
- [1] Li H, Fischle W, Wang W, Duncan EM, Liang L, Murakami-Ishibe S, Allis CD, Patel DJ. Structural basis for lower lysine methylation state-specific readout by MBT repeats of L3MBTL1 and an engineered PHD finger. Mol Cell. 2007;28(4):677-691. View Source
